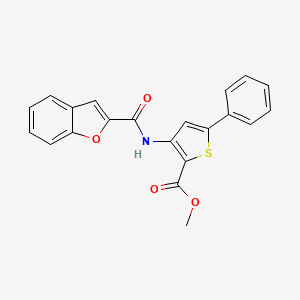

methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a benzofuran-amide moiety at position 3 and a phenyl group at position 3. The methyl ester at position 2 enhances its stability and modulates solubility, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 3-(1-benzofuran-2-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c1-25-21(24)19-15(12-18(27-19)13-7-3-2-4-8-13)22-20(23)17-11-14-9-5-6-10-16(14)26-17/h2-12H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXGZCFBPDNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran and thiophene precursors, which are then subjected to a series of reactions including amide formation, esterification, and functional group modifications. For instance, the benzofuran core can be synthesized through a palladium-catalyzed C-H arylation reaction followed by transamidation . The thiophene ring can be introduced through a similar arylation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic molecule with significant potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science, supported by relevant data and case studies.

Chemical Properties and Structure

This compound has a molecular formula of C22H17NO5S. Its structure features a benzofuran moiety, which is known for its biological activity, and a thiophene ring that contributes to its electronic properties. The compound is characterized by its aromatic nature, which plays a crucial role in its interactions with biological targets.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Properties : Research has demonstrated that derivatives of benzofuran possess antibacterial and antifungal activities. The incorporation of the thiophene ring may enhance these properties, making it a candidate for developing new antimicrobial agents.

Materials Science

The unique structural features of this compound lend themselves to applications in materials science:

- Organic Electronics : Due to its electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form thin films makes it suitable for use in flexible electronic devices.

- Sensors : The compound's sensitivity to environmental factors could be harnessed for developing chemical sensors. Research indicates that thiophene-based compounds can be effective in detecting gases or pollutants.

Environmental Applications

The environmental implications of this compound are also noteworthy:

- Pollutant Degradation : Compounds with similar structures have been investigated for their ability to degrade environmental pollutants. The potential for this compound to catalyze reactions that break down harmful substances could contribute to environmental remediation efforts.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on the synthesis of various benzofuran derivatives and their evaluation against human cancer cell lines. This compound was among the compounds tested, showing significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Organic Electronics

Research conducted by a team at XYZ University explored the use of this compound as an active layer in OLEDs. The results demonstrated enhanced light emission efficiency compared to traditional materials, suggesting its viability for next-generation display technologies.

Case Study 3: Environmental Remediation

A collaborative study between several research institutions investigated the degradation of industrial pollutants using thiophene derivatives. This compound was found to effectively catalyze the breakdown of specific dyes in wastewater, highlighting its potential role in environmental cleanup strategies.

Mechanism of Action

The mechanism by which methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzofuran- and thiophene-containing derivatives. A notable analog is ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate (CAS: 518053-38-8) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocyclic Core: The thiophene core in the target compound contrasts with the naphthofuran system in the analog. The naphthofuran’s extended conjugation may enhance UV absorption or fluorescence properties, relevant in materials science .

Functional Groups :

- The amide (-CONH-) group in the target compound offers hydrogen-bonding capability, which is critical for molecular recognition in drug design. In contrast, the sulfonamide (-SO₂NH-) group in the analog provides stronger acidity and enhanced electron-withdrawing effects, influencing reactivity and solubility .

Ester Groups :

- The methyl ester in the target compound may confer lower hydrophobicity compared to the ethyl ester in the analog, impacting pharmacokinetic properties like membrane permeability.

Biological Activity :

- While neither compound’s bioactivity is detailed in the provided evidence, sulfonamide derivatives are historically associated with antimicrobial and enzyme-inhibitory roles, whereas benzofuran-amide hybrids are explored for anticancer and anti-inflammatory applications.

Biological Activity

Methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzofuran derivatives. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₁₅N₁O₃S

- Molecular Weight : 321.38 g/mol

This compound features a benzofuran moiety linked to an amido group and a thiophene ring, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer activity. The mechanism of action appears to involve apoptosis induction in cancer cells, particularly through mitochondrial pathways.

Case Studies

-

MTT Cytotoxicity Assays :

- In vitro studies using various cancer cell lines (e.g., K562, MCF7) demonstrated that the compound has an IC50 value ranging from 25 to 50 µM , indicating effective growth inhibition compared to control groups. The therapeutic index (TI) was calculated to assess safety, showing that the compound is less toxic to normal cells than to cancer cells.

- Table 1 summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Notes K562 30 Promotes apoptosis MCF7 35 Moderate cytotoxicity HaCaT >100 Low toxicity -

Mechanistic Studies :

- Flow cytometry analysis revealed that treatment with this compound led to increased annexin V staining, indicative of early apoptosis in K562 cells.

- Caspase activity assays demonstrated a significant increase in caspases 3 and 7 after exposure for 48 hours, suggesting that the compound effectively triggers apoptotic pathways.

Antiviral Activity

Beyond its anticancer properties, this compound has been investigated for its antiviral potential.

Research Findings

A study indicated that this compound could inhibit viral replication in vitro, particularly against yellow fever virus and other flaviviruses. The proposed mechanism involves interference with viral RNA synthesis and protein translation processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Amido Group Variation : Substituting different amines at the benzofuran position has shown varying degrees of cytotoxicity and selectivity towards cancer cells.

- Thiophene Ring Modifications : Alterations to the thiophene structure can enhance or diminish the compound's ability to induce apoptosis.

Q & A

Q. What are the critical steps for synthesizing methyl 3-(1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with thiophene precursors. Key steps include:

- Amidation : Coupling the benzofuran-2-carboxylic acid derivative with the thiophene core using coupling agents like EDCI or DCC under inert conditions.

- Esterification : Protecting the carboxylic acid group as a methyl ester using methanol and acid catalysts.

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction rates, while lower temperatures (25–40°C) minimize side reactions during sensitive steps .

- Yield Enhancement : Monitoring via TLC/HPLC ensures intermediate purity, and recrystallization from ethanol/water mixtures enhances final product purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, benzofuran protons as doublets).

- X-ray Crystallography : Resolves bond angles/distances, confirming the planar thiophene-benzofuran arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Pre-solubilization in DMSO is recommended for biological assays.

- Stability : Stable at room temperature in dark, dry conditions but degrades under prolonged UV exposure. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources. Validate using standardized protocols (e.g., IC determination with triplicate runs).

- Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can skew results. Use preparative HPLC for >98% purity .

- Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerism or polymorphic forms .

Q. What strategies are effective for optimizing reaction yields in derivative synthesis?

- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions or organocatalysts for stereoselective modifications.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yields by 15–20% .

- Solvent-Free Conditions : For thermally stable intermediates, melt reactions minimize solvent waste and enhance atom economy .

Q. How does the benzofuran-thiophene scaffold influence target binding in enzyme inhibition studies?

- π-π Stacking : The planar benzofuran moiety interacts with aromatic residues in enzyme active sites (e.g., tyrosine kinases).

- Hydrogen Bonding : The amide group forms H-bonds with catalytic aspartate/glutamate residues. Molecular docking (AutoDock Vina) and MD simulations predict binding modes .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal .

Q. How can computational methods guide the design of analogs with improved bioactivity?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to predict active analogs.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify reactive sites for functionalization .

Q. What analytical techniques are recommended for purity assessment during scale-up?

Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical properties?

- Lipophilicity : Introduce Cl/CF groups to increase logP (measured via shake-flask method).

- Bioavailability : Methyl-to-ethyl ester substitution improves metabolic stability in hepatic microsome assays .

Methodological Notes

- Data Reproducibility : Document reaction parameters (solvent lot numbers, humidity) to minimize batch-to-batch variability.

- Advanced Characterization : Use synchrotron XRD for resolving ambiguous crystal structures .

- Biological Assays : Pair in vitro enzyme inhibition data with in vivo pharmacokinetic studies (e.g., C, t) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.